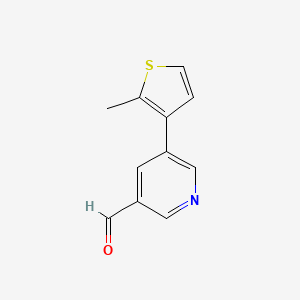![molecular formula C38H47N2O2P B13170778 (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate](/img/structure/B13170778.png)
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate typically involves multiple steps, including the formation of the cyclohexyl ring, introduction of the isopropyl and methyl groups, and the attachment of the phosphinate moiety. Common reagents used in these reactions include organophosphorus compounds, amines, and various catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or introduce hydrogen, potentially modifying the compound’s structure and activity.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological molecules can provide insights into the structure and function of various biomolecules.
Medicine
In medicine, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate could be explored for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure and reactivity make it a candidate for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s stereochemistry and functional groups play a crucial role in determining its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate include other phosphinate derivatives and cyclohexyl-based compounds. Examples include:
- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(methylamino)(phenyl)methyl]phosphinate
- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(ethylamino)(phenyl)methyl]phosphinate
Uniqueness
What sets (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate apart from similar compounds is its specific stereochemistry and the presence of the benzylamino group
Conclusion
(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[®-(benzylamino)(phenyl)methyl]phosphinate is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies on its synthesis, reactions, and mechanisms of action will continue to uncover new uses and benefits of this intriguing compound.
Properties
Molecular Formula |
C38H47N2O2P |
|---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
(1R)-N-benzyl-1-[[(R)-(benzylamino)-phenylmethyl]-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]-1-phenylmethanamine |
InChI |
InChI=1S/C38H47N2O2P/c1-29(2)35-25-24-30(3)26-36(35)42-43(41,37(33-20-12-6-13-21-33)39-27-31-16-8-4-9-17-31)38(34-22-14-7-15-23-34)40-28-32-18-10-5-11-19-32/h4-23,29-30,35-40H,24-28H2,1-3H3/t30-,35+,36-,37-,38-/m1/s1 |
InChI Key |
RAPFOZGIGRNWEG-ZKMWXLEHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@H](C2=CC=CC=C2)NCC3=CC=CC=C3)[C@H](C4=CC=CC=C4)NCC5=CC=CC=C5)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)NCC3=CC=CC=C3)C(C4=CC=CC=C4)NCC5=CC=CC=C5)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


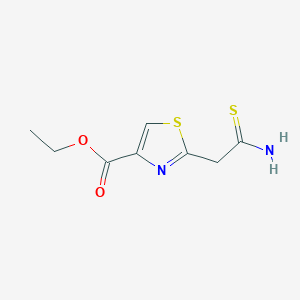
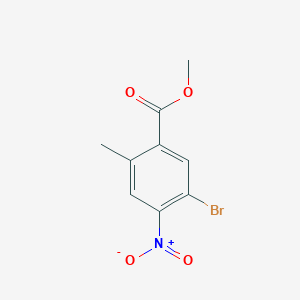
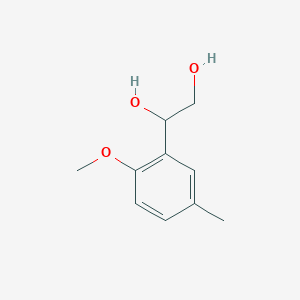
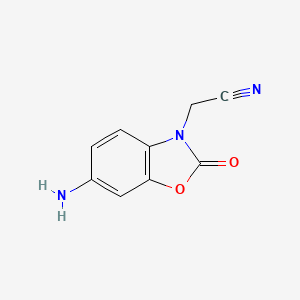
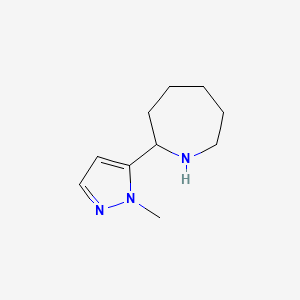
![Methyl 6-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170734.png)
![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid](/img/structure/B13170735.png)
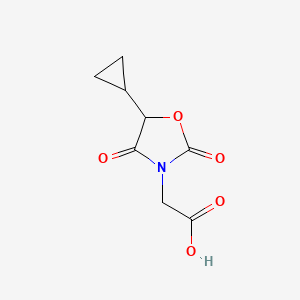
![Methyl 2-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13170749.png)
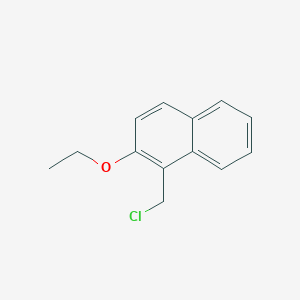

![Benzyl[3-(fluoromethyl)pentan-3-yl]amine](/img/structure/B13170763.png)
![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13170772.png)
